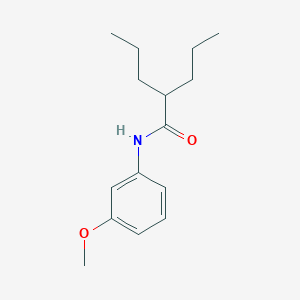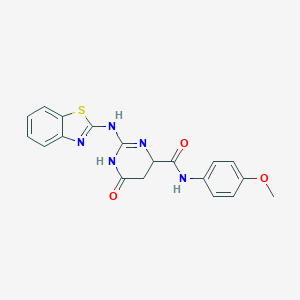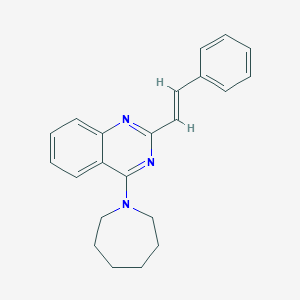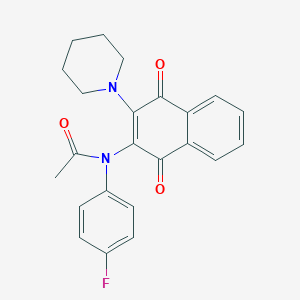
N-(3-methoxyphenyl)-2-propylpentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxyphenyl)-2-propylpentanamide, also known as N-methyl-2-pentyl-3-(2-methoxyphenyl) propanamide or MPMP, is a synthetic compound that belongs to the class of drugs known as synthetic cannabinoids. MPMP is known to have psychoactive effects and is used for research purposes in the field of neuroscience.
作用机制
MPMP acts on the endocannabinoid system, which is a complex network of receptors and signaling molecules that regulate a wide range of physiological processes including pain, mood, appetite, and memory. MPMP binds to the cannabinoid receptors in the brain and mimics the effects of natural cannabinoids, leading to altered neuronal activity and changes in behavior.
Biochemical and Physiological Effects:
MPMP has been shown to have a range of biochemical and physiological effects. It has been found to increase dopamine release in the brain, which is associated with feelings of pleasure and reward. It also increases the levels of the stress hormone cortisol, which can have negative effects on the body over time. MPMP has also been shown to affect the expression of genes involved in inflammation and oxidative stress, which may have implications for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using MPMP in lab experiments is that it is a well-characterized compound with known pharmacological properties. This allows researchers to study the effects of synthetic cannabinoids in a controlled setting and to compare the results with those obtained from natural cannabinoids. However, one limitation of using MPMP is that it is a synthetic compound and may not accurately reflect the effects of natural cannabinoids on the body.
未来方向
There are several future directions for research on MPMP and synthetic cannabinoids. One area of interest is the development of new synthetic cannabinoids with improved therapeutic potential. Another area of interest is the investigation of the long-term effects of synthetic cannabinoids on the brain and nervous system, as well as their potential for addiction and abuse. Additionally, research is needed to better understand the mechanisms of action of synthetic cannabinoids and their potential for treating various neurological disorders.
合成方法
The synthesis of MPMP involves the condensation of 3-methoxybenzoyl chloride with 2-propylpentanamine in the presence of a base such as sodium hydride or potassium carbonate. The resulting product is then purified using column chromatography to obtain pure MPMP.
科学研究应用
MPMP is used in scientific research to study the effects of synthetic cannabinoids on the brain and nervous system. It is used as a tool to investigate the mechanisms of action of cannabinoids and their potential therapeutic applications in treating various neurological disorders.
属性
分子式 |
C15H23NO2 |
|---|---|
分子量 |
249.35 g/mol |
IUPAC 名称 |
N-(3-methoxyphenyl)-2-propylpentanamide |
InChI |
InChI=1S/C15H23NO2/c1-4-7-12(8-5-2)15(17)16-13-9-6-10-14(11-13)18-3/h6,9-12H,4-5,7-8H2,1-3H3,(H,16,17) |
InChI 键 |
GDWMWSBXXAWHTH-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC1=CC(=CC=C1)OC |
规范 SMILES |
CCCC(CCC)C(=O)NC1=CC(=CC=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-{[2-(1,3-benzothiazol-2-yl)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B290250.png)
![ethyl 4-{[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate](/img/structure/B290251.png)
![ethyl 4-{[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate](/img/structure/B290252.png)
![ethyl 4-[(4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amino]benzoate](/img/structure/B290253.png)
![N-[anilino-[(4,6-dimethylpyrimidin-2-yl)amino]methylidene]-3-methylbenzamide](/img/structure/B290254.png)
![1-(2,5-Dimethoxyphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B290257.png)
![N-[(Z)-(1,3-benzoxazol-2-ylamino){[(4-methoxyphenoxy)acetyl]amino}methylidene]-2-(4-methoxyphenoxy)acetamide](/img/structure/B290259.png)

![2-(2-Chlorophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one](/img/structure/B290270.png)


![3-{[(1E)-(3,4-dimethoxyphenyl)methylene]amino}-2-methylquinazolin-4(3H)-one](/img/structure/B290277.png)
![Methyl 3-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B290280.png)
![Ethyl {[8-(4-methoxyphenyl)-7-oxo-5,6,7,8-tetrahydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-9-yl]sulfanyl}acetate](/img/structure/B290283.png)